5-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID
Overview
Description
5-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID is an organic compound belonging to the class of carboxylic acids. It features a carboxyl group (-COOH) attached to a 5-methylisochroman ring structure. Carboxylic acids are known for their acidic properties and are widely used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID can be synthesized through several methods:
Oxidation of 5-Methylisochroman: This method involves the oxidation of 5-methylisochroman using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium.
Hydrolysis of 5-Methylisochroman-1-carboxylate Esters: The ester derivatives of 5-methylisochroman-1-carboxylic acid can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid.
Grignard Reagent Method: The reaction of a Grignard reagent with carbon dioxide followed by acidification can also produce 5-methylisochroman-1-carboxylic acid.
Industrial Production Methods
Industrial production of 5-methylisochroman-1-carboxylic acid typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction of 5-methylisochroman-1-carboxylic acid can yield alcohols or aldehydes.
Substitution: The carboxyl group can be substituted with other functional groups such as halides, amides, or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅)
Major Products Formed
Oxidation: Formation of ketones or more complex carboxylic acids
Reduction: Formation of alcohols or aldehydes
Substitution: Formation of acid chlorides, esters, or amides
Scientific Research Applications
5-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-methylisochroman-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-3-methylisochroman-5-carboxylic acid
- (3S)-5-Hydroxy-8-methoxy-3-methylisochroman-1-one
- ®-8-Hydroxy-6-methoxy-3-methylisochroman-1-one
Uniqueness
5-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID is unique due to its specific ring structure and the presence of a methyl group at the 5-position. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Biological Activity
5-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid, also known as mellein, is a compound with significant biological activity, particularly in the fields of oncology and pharmacology. This article reviews its biological properties, focusing on its antiproliferative effects, structure-activity relationships (SAR), and potential therapeutic applications.
The chemical formula for this compound is , with a molecular weight of 192.21 g/mol. The compound features a benzopyran structure that contributes to its diverse biological activities.
Property | Value |
---|---|
Chemical Formula | C₁₁H₁₂O₃ |
Molecular Weight | 192.21 g/mol |
IUPAC Name | 1-methyl-3,4-dihydroisochromene-1-carboxylic acid |
PubChem CID | 126796207 |
Antiproliferative Activity
Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines. Notably, compounds derived from this structure exhibited significant cytotoxicity with IC50 values ranging from 5.6 to 17.84 μM against MDA-MB-231 breast cancer cells, while showing minimal toxicity to normal HEK-293 cells (IC50 > 293 μM) .
Table 1: Antiproliferative Activity of 5-Methyl-3,4-Dihydro-1H-2-Benzopyran Derivatives
Compound | Cancer Cell Line | IC50 (μM) | Normal Cell Line (HEK-293) IC50 (μM) |
---|---|---|---|
5a | MDA-MB-231 | 5.6 | 293.2 |
5b | MDA-MB-231 | 7.8 | >200 |
5c | MDA-MB-231 | 12.0 | >150 |
5d | MDA-MB-231 | 17.8 | >100 |
These findings suggest that the benzopyran derivatives possess selective cytotoxicity towards cancer cells while sparing normal cells, making them promising candidates for further development as anticancer agents.
The mechanism by which these compounds exert their antiproliferative effects appears to involve the induction of apoptosis in cancer cells. For instance, compound 5a was shown to induce apoptosis in MDA-MB-231 cells at a concentration of 5 μM , with an observed increase in apoptotic markers .
Additionally, structure-activity relationship studies indicate that modifications at specific positions on the benzopyran ring can significantly influence biological activity. For example, the presence of substituents at positions 5 , 6 , or 7 on the benzopyran moiety can enhance or diminish antiproliferative effects .
Case Studies and Research Findings
A study conducted on various benzopyran derivatives demonstrated that compounds with unsubstituted aromatic rings exhibited higher selectivity and cytotoxicity against cancer cell lines compared to those with substituents . The research also indicated that certain derivatives showed strong inhibitory activity against multiple kinases, suggesting potential roles in targeting specific signaling pathways involved in cancer progression.
Table 2: Kinase Inhibition Profile of Selected Compounds
Compound | Target Kinase | IC50 (μM) |
---|---|---|
5a | c-Src | 52 |
5b | PI3K | >100 |
5c | mTOR | 45 |
Properties
IUPAC Name |
5-methyl-3,4-dihydro-1H-isochromene-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-3-2-4-9-8(7)5-6-14-10(9)11(12)13/h2-4,10H,5-6H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHHZPGKCVNMEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCOC(C2=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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